molecular formula C22H24O3Si B12555807 Acetic acid;2-triphenylsilylethanol CAS No. 142472-78-4

Acetic acid;2-triphenylsilylethanol

Cat. No.: B12555807
CAS No.: 142472-78-4
M. Wt: 364.5 g/mol
InChI Key: UKJUHVBJSDZXOV-UHFFFAOYSA-N
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Description

Acetic acid;2-triphenylsilylethanol is a chemical compound with the molecular formula C22H24O3Si It is known for its unique structure, which includes a triphenylsilylethanol moiety attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-triphenylsilylethanol typically involves the reaction of triphenylsilylethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-triphenylsilylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield triphenylsilyl ketones or aldehydes, while reduction of the carboxylic acid group can produce triphenylsilylethanol .

Scientific Research Applications

Acetic acid;2-triphenylsilylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-triphenylsilylethanol involves its interaction with various molecular targets. The silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites. Additionally, the compound can participate in nucleophilic substitution and elimination reactions, where the silyl group stabilizes the transition state and facilitates the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-triphenylsilylethanol is unique due to the presence of both the silyl and acetic acid groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

142472-78-4

Molecular Formula

C22H24O3Si

Molecular Weight

364.5 g/mol

IUPAC Name

acetic acid;2-triphenylsilylethanol

InChI

InChI=1S/C20H20OSi.C2H4O2/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,21H,16-17H2;1H3,(H,3,4)

InChI Key

UKJUHVBJSDZXOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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